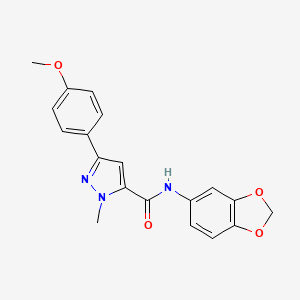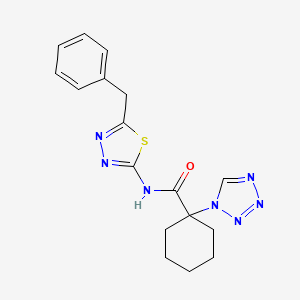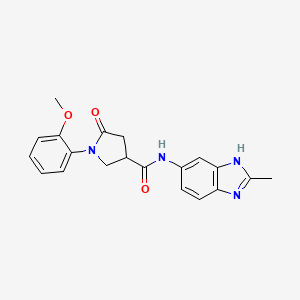![molecular formula C18H17N5O B10989245 N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B10989245.png)
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has potential applications in various fields due to its unique structure.
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide: is a synthetic compound with an intriguing structure. Let’s break it down:
Preparation Methods
Synthetic Routes: One approach involves nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Reaction Conditions: These reactions typically occur under mild conditions.
Industrial Production: While specific industrial methods aren’t widely documented, laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Depending on the desired modifications, reagents like acids, bases, and transition metal catalysts are employed.
Major Products: These reactions yield derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Explore its reactivity and design analogs for drug discovery.
Biology: Assess its impact on cellular processes.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other [1,2,4]triazolo[4,3-a]quinoxalines.
Similar Compounds: Explore related structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives or other indole-based compounds.
Remember that further research and experimental validation are crucial to fully understand this compound’s potential
Properties
Molecular Formula |
C18H17N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17N5O/c24-18(15-12-13-6-1-2-7-14(13)20-15)19-10-5-9-17-22-21-16-8-3-4-11-23(16)17/h1-4,6-8,11-12,20H,5,9-10H2,(H,19,24) |
InChI Key |
IYLSKPNAWCDXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10989180.png)

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B10989190.png)
![N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B10989198.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(propan-2-yloxy)benzyl]acetamide](/img/structure/B10989213.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10989216.png)

![2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10989227.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10989228.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10989232.png)

![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10989241.png)
![4-(4-chlorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10989248.png)
